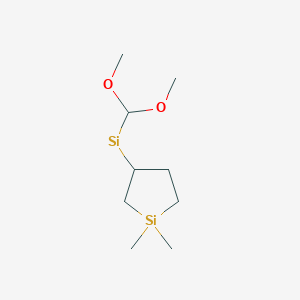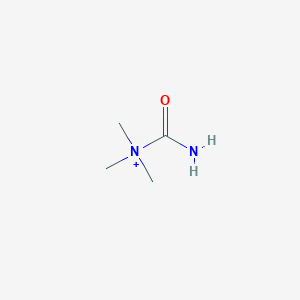
1,17-Bis(4-iodophenoxy)-3,6,9,12,15-pentaoxaheptadecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,17-Bis(4-iodophenoxy)-3,6,9,12,15-pentaoxaheptadecane is a synthetic organic compound characterized by the presence of iodophenoxy groups and a polyether backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,17-Bis(4-iodophenoxy)-3,6,9,12,15-pentaoxaheptadecane typically involves the reaction of 4-iodophenol with a polyether precursor. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF). The reaction conditions may include heating the mixture to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as column chromatography or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
1,17-Bis(4-iodophenoxy)-3,6,9,12,15-pentaoxaheptadecane can undergo various chemical reactions, including:
Substitution Reactions: The iodophenoxy groups can participate in nucleophilic substitution reactions, where the iodine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound may undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles. Conditions typically involve polar aprotic solvents and moderate temperatures.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while oxidation with potassium permanganate could result in the formation of phenolic or quinone derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer or antimicrobial activities.
Industry: Utilized in the production of advanced materials, such as polymers or nanomaterials.
Mecanismo De Acción
The mechanism of action of 1,17-Bis(4-iodophenoxy)-3,6,9,12,15-pentaoxaheptadecane would depend on its specific application. For instance, if used as a therapeutic agent, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The polyether backbone may facilitate interactions with biological membranes or proteins, while the iodophenoxy groups could participate in specific binding interactions.
Comparación Con Compuestos Similares
Similar Compounds
- 1,17-Bis(4-bromophenoxy)-3,6,9,12,15-pentaoxaheptadecane
- 1,17-Bis(4-chlorophenoxy)-3,6,9,12,15-pentaoxaheptadecane
- 1,17-Bis(4-fluorophenoxy)-3,6,9,12,15-pentaoxaheptadecane
Uniqueness
1,17-Bis(4-iodophenoxy)-3,6,9,12,15-pentaoxaheptadecane is unique due to the presence of iodine atoms, which can impart distinct reactivity and properties compared to its bromine, chlorine, or fluorine analogs. The iodine atoms can participate in specific interactions, such as halogen bonding, which can influence the compound’s behavior in chemical and biological systems.
Propiedades
Número CAS |
137707-95-0 |
|---|---|
Fórmula molecular |
C24H32I2O7 |
Peso molecular |
686.3 g/mol |
Nombre IUPAC |
1-iodo-4-[2-[2-[2-[2-[2-[2-(4-iodophenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]benzene |
InChI |
InChI=1S/C24H32I2O7/c25-21-1-5-23(6-2-21)32-19-17-30-15-13-28-11-9-27-10-12-29-14-16-31-18-20-33-24-7-3-22(26)4-8-24/h1-8H,9-20H2 |
Clave InChI |
NREWBUALWJAATK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1OCCOCCOCCOCCOCCOCCOC2=CC=C(C=C2)I)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Hydroxy-[4-[4-[hydroxy(dimethyl)silyl]phenyl]sulfanylphenyl]-dimethylsilane](/img/structure/B14280937.png)
![2-[(Dimethylarsanyl)(dimethyl)silyl]-N,N-dimethylethan-1-amine](/img/structure/B14280944.png)

![3-Dodecyl-2,5-bis[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B14280957.png)










